molecular formula C19H17NO5 B12900888 4,7-Dimethoxy-5-(5-phenyl-1,2-oxazolidin-3-ylidene)-1-benzofuran-6(5H)-one CAS No. 61340-52-1

4,7-Dimethoxy-5-(5-phenyl-1,2-oxazolidin-3-ylidene)-1-benzofuran-6(5H)-one

Cat. No.: B12900888
CAS No.: 61340-52-1
M. Wt: 339.3 g/mol
InChI Key: SJIQGCXJUDNCPP-UHFFFAOYSA-N
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Description

4,7-Dimethoxy-5-(5-phenyl-4,5-dihydroisoxazol-3-yl)benzofuran-6-ol is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological and pharmacological activities, making them a significant focus in drug discovery and development

Preparation Methods

The synthesis of 4,7-Dimethoxy-5-(5-phenyl-4,5-dihydroisoxazol-3-yl)benzofuran-6-ol involves multiple steps, typically starting with the formation of the benzofuran core. The synthetic route often includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

4,7-Dimethoxy-5-(5-phenyl-4,5-dihydroisoxazol-3-yl)benzofuran-6-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4,7-Dimethoxy-5-(5-phenyl-4,5-dihydroisoxazol-3-yl)benzofuran-6-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4,7-Dimethoxy-5-(5-phenyl-4,5-dihydroisoxazol-3-yl)benzofuran-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 4,7-Dimethoxy-5-(5-phenyl-4,5-dihydroisoxazol-3-yl)benzofuran-6-ol include other benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin. These compounds share the benzofuran core but differ in their substituents and biological activities. The uniqueness of 4,7-Dimethoxy-5-(5-phenyl-4,5-dihydroisoxazol-3-yl)benzofuran-6-ol lies in its specific combination of methoxy and isoxazole groups, which confer distinct chemical and biological properties .

Properties

CAS No.

61340-52-1

Molecular Formula

C19H17NO5

Molecular Weight

339.3 g/mol

IUPAC Name

4,7-dimethoxy-5-(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)-1-benzofuran-6-ol

InChI

InChI=1S/C19H17NO5/c1-22-17-12-8-9-24-18(12)19(23-2)16(21)15(17)13-10-14(25-20-13)11-6-4-3-5-7-11/h3-9,14,21H,10H2,1-2H3

InChI Key

SJIQGCXJUDNCPP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C2=C1C=CO2)OC)O)C3=NOC(C3)C4=CC=CC=C4

Origin of Product

United States

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